molecular formula C18H27N3O2S B4665763 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea

Cat. No.: B4665763
M. Wt: 349.5 g/mol
InChI Key: BPHVHGCZTFZMLJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea is a synthetic organic compound. It features a benzodioxin ring, a piperidine ring, and a thiourea group. Compounds with these structural motifs are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Thiourea Group: The thiourea group is usually introduced by reacting an isothiocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]urea: Similar structure but with a urea group instead of thiourea.

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]amine: Similar structure but with an amine group instead of thiourea.

Uniqueness

The presence of the thiourea group in 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea may confer unique properties, such as enhanced binding affinity to certain biological targets or different reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-13-5-7-21(8-6-13)12-14(2)19-18(24)20-15-3-4-16-17(11-15)23-10-9-22-16/h3-4,11,13-14H,5-10,12H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHVHGCZTFZMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)NC(=S)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylpiperidin-1-yl)propan-2-yl]thiourea

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